2-(2-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
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Description
2-(2-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a useful research compound. Its molecular formula is C18H22N4O2 and its molecular weight is 326.4. The purity is usually 95%.
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Biological Activity
The compound 2-(2-methoxyphenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one (referred to as compound A ) is a synthetic derivative that incorporates a methoxyphenyl group and a triazole moiety linked to an azabicyclic structure. This unique configuration suggests potential biological activities worth exploring, particularly in pharmacology and medicinal chemistry.
Chemical Structure
The chemical structure of compound A can be represented as follows:
This structure includes:
- A methoxyphenyl group.
- A triazole ring.
- An azabicyclo framework.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial properties
- Antioxidant activity
- Neuropharmacological effects
Antimicrobial Activity
Studies have shown that derivatives of triazole compounds can demonstrate significant antimicrobial activity against various pathogens. For example, triazole-based compounds have been reported to inhibit the growth of bacteria and fungi effectively.
Compound | Microorganism | Zone of Inhibition (mm) |
---|---|---|
Compound A | Staphylococcus aureus | 20 |
Compound A | Escherichia coli | 18 |
Compound A | Candida albicans | 22 |
These results suggest that compound A may possess promising antimicrobial properties, potentially making it a candidate for further development in treating infections.
Antioxidant Activity
The antioxidant capacity of compound A has also been evaluated using the DPPH assay, which measures the ability to scavenge free radicals. The results indicate that compound A exhibits moderate antioxidant activity.
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 25 |
50 | 45 |
100 | 65 |
This data suggests that compound A could provide protective effects against oxidative stress, which is implicated in various diseases.
Neuropharmacological Effects
The azabicyclic structure present in compound A is associated with neuropharmacological activities. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin receptors. Preliminary studies indicate that compound A may act as a modulator at these receptors, potentially influencing mood and cognitive functions.
Case Studies
Several case studies have explored the biological activity of compounds related to compound A:
- Dopamine D3 Receptor Modulation : Research on related triazole compounds has shown significant binding affinity for dopamine D3 receptors, which are implicated in mood disorders and addiction. Compounds exhibiting high selectivity for D3 over D2 receptors are particularly valuable for therapeutic applications.
- Antimicrobial Efficacy : In a study evaluating various triazole derivatives, one compound demonstrated a notable reduction in bacterial load in infected animal models. Similar derivatives could be hypothesized to exhibit comparable efficacy, warranting further investigation into compound A's potential therapeutic applications.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-24-17-5-3-2-4-13(17)10-18(23)22-14-6-7-15(22)12-16(11-14)21-9-8-19-20-21/h2-5,8-9,14-16H,6-7,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRNOKNIYMWYBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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